molecular formula C11H8N2O B1602446 (2-Phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 30494-98-5

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B1602446
CAS No.: 30494-98-5
M. Wt: 184.19 g/mol
InChI Key: NLLYDPLGYXCDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.194 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring attached to a phenyl group and an acetonitrile group . The molecular formula is C11H8N2O, and the molecular weight is 184.194 .

Scientific Research Applications

Catalytic Synthesis and Polymerization

  • Catalytic Reactions

    Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3 in acetonitrile, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the utility of acetonitrile as a solvent in catalyzing efficient synthesis with good yields and selectivity (B. Reddy et al., 2012).

  • Living Cationic Ring-Opening Polymerization

    The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile under high temperatures, demonstrating the impact of acetonitrile on enhancing reaction rates and maintaining the livingness of polymerization. This process is significant for producing well-defined polymers with narrow polydispersity indexes (F. Wiesbrock et al., 2005).

Luminescent Materials and Metal Ion Detection

  • Luminescent Lanthanide Ion Complexes

    A complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate and its Tb(III) analogue demonstrated luminescence in solid state and solution, underlining the potential of oxazoline derivatives in developing luminescent materials (A. de Bettencourt-Dias et al., 2007).

  • Rhenium(I) Phenanthroline Complexes

    Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, showcasing the use of oxazoline derivatives in creating materials with promising photophysical properties (C. Ko et al., 2012).

Electrochemical Studies and Environmental Sensing

  • Electrochemical Oxidation

    The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile was explored, contributing to the understanding of the oxidation processes of similar compounds (B. Dakova et al., 1994).

  • Zinc Porphyrin-based Molecular Probe

    A zinc porphyrin-based receptor was used as a probe for detecting contaminants in acetonitrile, illustrating the application of oxazoline derivatives in environmental monitoring (Hongsik Yoon et al., 2012).

Biochemical Analysis

Biochemical Properties

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its significance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell .

Properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYDPLGYXCDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585476
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30494-98-5
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.